2-(2,6-Diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound is known for its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-diethyl-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{2,6-Diethyl-4-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(2,6-Diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,6-Diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in many biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Diethyl-4-methylphenyl)malonamide
- 2-(2,6-Diethyl-4-methylphenyl)malononitrile
- 2-(2,6-Diethyl-4-methylphenyl)acetic acid
Uniqueness
2-(2,6-Diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stable dioxaborolane ring structure, which imparts high reactivity and stability. This makes it particularly useful in cross-coupling reactions and other synthetic applications where stability and reactivity are crucial.
Properties
Molecular Formula |
C17H27BO2 |
---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-(2,6-diethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO2/c1-8-13-10-12(3)11-14(9-2)15(13)18-19-16(4,5)17(6,7)20-18/h10-11H,8-9H2,1-7H3 |
InChI Key |
UBMIVDIEMDSLBE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2CC)C)CC |
Origin of Product |
United States |
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